6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one

Physicochemical profiling pKa prediction Ionization state

6-Bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1226072-99-6) is a dihalogenated benzoxazolone heterocycle with the molecular formula C7H3BrClNO2 and a molecular weight of 248.46 g/mol. The compound features a benzene ring fused to an oxazol-2-one core, with bromine substituted at the 6-position and chlorine at the 4-position.

Molecular Formula C7H3BrClNO2
Molecular Weight 248.46 g/mol
CAS No. 1226072-99-6
Cat. No. B6160477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one
CAS1226072-99-6
Molecular FormulaC7H3BrClNO2
Molecular Weight248.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1OC(=O)N2)Cl)Br
InChIInChI=1S/C7H3BrClNO2/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11)
InChIKeyFLBXKYXECIUMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1226072-99-6): Chemical Identity, Core Properties, and Procurement-Relevant Characteristics


6-Bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1226072-99-6) is a dihalogenated benzoxazolone heterocycle with the molecular formula C7H3BrClNO2 and a molecular weight of 248.46 g/mol . The compound features a benzene ring fused to an oxazol-2-one core, with bromine substituted at the 6-position and chlorine at the 4-position. Calculated physicochemical parameters include an XLogP of 2.5, a topological polar surface area (TPSA) of 38.3 Ų, and a predicted pKa of 7.13 ± 0.70 . This regioisomer belongs to the 2(3H)-benzoxazolone family, a recognized privileged scaffold in medicinal chemistry with broad pharmacological relevance spanning anti-inflammatory, analgesic, antimicrobial, and epigenetic modulation applications [1]. The compound is commercially available as a research-grade building block through Enamine Ltd. (distributed by Fujifilm Wako) and Suzhou Shiya Biopharm, with typical specifications of 95% purity .

Why Generic Substitution Fails for 6-Bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one: Positional Isomerism Drives Divergent Target Engagement


Within the dihalogenated benzoxazolone family, simple positional isomerism dictates profoundly different biological and physicochemical behavior, rendering generic substitution between regioisomers scientifically unsound. The 6-bromo-5-chloro isomer (Bromchlorenone, CAS 5579-85-1) is an established mineralocorticoid receptor antagonist with an INN designation and topical anti-infective use, exhibiting antagonistic IC50 values as low as 21–32 nM at the mineralocorticoid receptor [1]. In contrast, the 6-bromo-4-chloro substitution pattern of the target compound (CAS 1226072-99-6) presents a distinct spatial arrangement of halogen substituents, with a predicted pKa of 7.13 versus the reported pKa of ~8.3 for the monochlorinated skeletal muscle relaxant Chlorzoxazone (5-chloro, CAS 95-25-0) . Such pKa differences, driven by the electron-withdrawing effects of halogen positioning, directly impact ionization state at physiological pH, hydrogen-bonding capacity, and target-site complementarity. The benzoxazolone scaffold's biological activity is exquisitely dependent on substitution position and type, with distinct pharmacological profiles observed for each regioisomer [2]. For procurement decisions, selecting the correct regioisomer is non-negotiable for reproducible SAR exploration and IP-positioning strategies.

Quantitative Differentiation Evidence for 6-Bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one: Comparator-Anchored Data for Procurement Decisions


Predicted pKa Shift of ~1.2 Log Units Relative to 5-Chloro-Benzoxazolone Influences Ionization-Dependent Assay Behavior

The target compound (6-bromo-4-chloro) exhibits a predicted pKa of 7.13 ± 0.70, which is approximately 1.2 log units lower than the reported pKa of 8.3 for the 5-chloro analog Chlorzoxazone (CAS 95-25-0) . This pKa difference means that at physiological pH 7.4, the target compound is approximately 65% ionized (deprotonated at the oxazolone NH) versus approximately 89% for the 5-chloro comparator. This differential ionization can significantly affect passive membrane permeability, protein binding, and apparent potency in cellular assays [1].

Physicochemical profiling pKa prediction Ionization state Benzoxazolone scaffold

XLogP of 2.5 Differentiates Target Compound from the More Hydrophilic 5-Chloro Analog (Chlorzoxazone, Estimated LogP 1.8)

The target compound has a calculated XLogP of 2.5, compared to an estimated LogP of approximately 1.8 for Chlorzoxazone (5-chloro analog) . This ~0.7 log unit increase in lipophilicity is attributable to the bromine atom at the 6-position replacing a hydrogen, resulting in a roughly 5-fold higher octanol-water partition coefficient. Additionally, the target compound's XLogP of 2.5 compares to the predicted LogP of its positional isomer Bromchlorenone (6-bromo-5-chloro), which is also estimated near 2.5, confirming that the halogenation pattern rather than the exact position primarily drives bulk lipophilicity [1].

Lipophilicity XLogP Drug-likeness Partition coefficient

Orthogonal Synthetic Handles: Br at C6 and Cl at C4 Enable Sequential Cross-Coupling in Contrast to Mono-Halogenated or Symmetrical Analogs

The target compound possesses two chemically distinct halogen substituents: bromine at the 6-position and chlorine at the 4-position on the benzoxazolone core . This arrangement enables sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura at the bromide site followed by Buchwald-Hartwig or Suzuki at the chloride site) due to the differential reactivity of aryl bromides versus aryl chlorides toward Pd(0) oxidative addition. In contrast, the monohalogenated 6-bromo analog (CAS 19932-85-5) or the symmetrically dihalogenated analogs offer only a single coupling site or less controlled selectivity, respectively [1].

Synthetic chemistry Cross-coupling Orthogonal reactivity Building block

Commercial Availability and Pricing Differentiate Target Compound as a Premium, Low-Volume Research Building Block Relative to Generic Benzoxazolones

The target compound is available through Enamine Ltd. (distributed by Fujifilm Wako in Japan) and Suzhou Shiya Biopharm, with a declared purity of 95% . Pricing from Fujifilm Wako indicates a unit cost of approximately ¥477,900 JPY (~$3,200 USD) per gram, positioning it as a specialized research building block . In contrast, the positional isomer Bromchlorenone (6-bromo-5-chloro, CAS 5579-85-1) is available at lower cost ($131.60/100mg or ~$1,316/g) from multiple vendors, reflecting its longer market history and established manufacturing routes . This price differential (~2.4× premium) is commensurate with the target compound's unique 4-chloro substitution pattern and lower-volume production economics.

Commercial sourcing Procurement Pricing comparison Supply chain

Positional Isomerism Drives Divergent Biological Annotation: 6-Br-5-Cl Is a Known Mineralocorticoid Receptor Antagonist; 6-Br-4-Cl Pharmacology Remains Unannotated

The 6-bromo-5-chloro positional isomer (Bromchlorenone, CAS 5579-85-1) has well-characterized pharmacology as a mineralocorticoid receptor (MR) antagonist with reported IC50 values ranging from 21 nM to 116 nM in Gal4-based cellular assays [1]. It has been assigned an INN (International Nonproprietary Name) and was historically explored as a diuretic and topical anti-infective agent [2]. In contrast, the target compound (6-bromo-4-chloro) has no publicly available target engagement data in ChEMBL, BindingDB, or PubChem BioAssay as of the search date, indicating an unannotated pharmacological profile [3]. This annotation gap represents both a risk and an opportunity: the 4-chloro substitution pattern may confer distinct target selectivity not observed with the 5-chloro regioisomer.

Target selectivity Positional isomerism Mineralocorticoid receptor Pharmacological annotation

Predicted Density of 1.907 g/cm³ and Rotatable Bond Count of 0 Imply High Crystallinity and Conformational Rigidity Relative to N-Substituted Benzoxazolone Derivatives

The target compound has a predicted density of 1.907 ± 0.06 g/cm³ and zero rotatable bonds, indicating a rigid, planar molecular structure with high potential for crystallinity . For comparison, N-substituted benzoxazolone derivatives typically possess 2-6 rotatable bonds and lower predicted densities (~1.3-1.5 g/cm³), reflecting greater conformational flexibility. The zero rotatable bond count is identical to the core scaffold of Chlorzoxazone and Bromchlorenone, but the target compound's specific halogen arrangement may influence crystal packing and solubility differently [1].

Crystallinity Conformational rigidity Solid-state properties Ligand efficiency

Procurement-Driven Application Scenarios for 6-Bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one: Where This Regioisomer Delivers Differentiated Value


Fragment-Based Drug Discovery (FBDD) Requiring a Rigid, Dihalogenated Privileged Scaffold with Crystallographic-Grade Properties

The target compound's zero rotatable bonds, high predicted density (1.907 g/cm³), and low molecular weight (248.46 Da) align with fragment library design criteria . Its dual halogenation provides electron density for X-ray detection and potential halogen-bonding interactions with protein targets. This compound is suitable as a core fragment for soaking experiments and subsequent structure-guided elaboration via sequential cross-coupling at the Br and Cl positions. For teams seeking a benzoxazolone fragment with unannotated pharmacology (free from prior MR antagonism IP constraints), this 6-bromo-4-chloro regioisomer is a preferred starting point over the 6-bromo-5-chloro variant [1].

Parallel Library Synthesis via Orthogonal Cross-Coupling for Benzoxazolone-Focused SAR Exploration

The differential reactivity of aryl-Br vs. aryl-Cl provides a built-in orthogonal coupling strategy. Researchers can execute a first diversification at the C6 bromide via Suzuki-Miyaura coupling under mild conditions (Pd(PPh₃)₄, 60-80°C), followed by a second diversification at the C4 chloride using a more active catalyst system (e.g., Pd(dba)₂/XPhos, 100°C) . This 'one core, two sequential diversifications' approach reduces the synthetic burden compared to purchasing multiple mono-halogenated building blocks. The 4-chloro position's reduced reactivity relative to the 5-chloro position in Bromchlorenone may also offer distinct selectivity profiles in cross-coupling reactions due to altered electronic effects from the oxazolone ring [2].

Ionization-State-Sensitive Screening Campaigns Where the Target Compound's Lower pKa (7.13) Provides a Larger Neutral Fraction at Cytosolic pH

For cellular assays conducted at pH 7.2-7.4 (typical cytosolic pH of rapidly dividing cells), the target compound's predicted pKa of 7.13 means approximately 50-65% exists in the neutral form capable of passive membrane permeation . This compares to approximately 85-93% neutral fraction for Chlorzoxazone (pKa 8.3) under identical conditions [1]. The 4-chloro-6-bromo substitution pattern thus provides a more balanced ionization profile for intracellular target engagement. Screening teams evaluating this compound in phenotypic or target-based cellular assays should account for this pKa difference when comparing hit rates with other benzoxazolone analogs.

Chemical Probe Development Requiring a Pharmacologically Unannotated Benzoxazolone Core for Novel Target Discovery

Unlike Bromchlorenone (6-bromo-5-chloro), which carries extensive prior art as a mineralocorticoid receptor antagonist and topical anti-infective, the target compound (6-bromo-4-chloro) has no publicly annotated molecular targets . This 'clean slate' pharmacological profile makes it an attractive core scaffold for phenotypic screening and chemical probe development, where intellectual property freedom-to-operate is paramount [1]. Teams pursuing novel mechanisms of action in inflammation, oncology, or neurodegenerative disease may prioritize this regioisomer to avoid pre-existing target bias associated with the 5-chloro series [2].

Quote Request

Request a Quote for 6-bromo-4-chloro-2,3-dihydro-1,3-benzoxazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.